molecular formula C13H15N3O2S B2515043 3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 318958-88-2

3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B2515043
CAS No.: 318958-88-2
M. Wt: 277.34
InChI Key: WBJXCHHFPICZHQ-UHFFFAOYSA-N
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Description

3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a pyrazole ring and a thiolane ring

Mechanism of Action

Target of Action

It’s structurally related compound, potassium (1,1-dioxothiolan-3-yl)-dithiocarbamate, is known to be an effective fungicide with selective action . This suggests that 2-(1,1-Dioxothiolan-3-yl)-4-phenylpyrazol-3-amine may also target similar biological systems, particularly those involved in fungal growth and development.

Mode of Action

The reaction between amines and carbon disulfide, which is a key step in the synthesis of related compounds, involves catalysis by a strong base . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of dithiocarbamates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves the reaction of 5-amino-4-phenyl-1H-pyrazole with a thiolane derivative under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pressure conditions are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for the efficient production of the compound while maintaining strict quality control standards. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiolane derivatives.

    Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-amino-4-phenyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is unique due to its specific combination of a pyrazole ring and a thiolane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,1-dioxothiolan-3-yl)-4-phenylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c14-13-12(10-4-2-1-3-5-10)8-15-16(13)11-6-7-19(17,18)9-11/h1-5,8,11H,6-7,9,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJXCHHFPICZHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=C(C=N2)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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